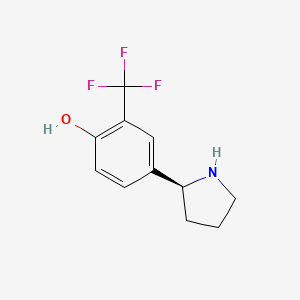
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol is a chiral compound that features a pyrrolidine ring attached to a phenol group with a trifluoromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol group using coupling agents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol: The enantiomer of the compound with similar structural properties but different biological activity.
4-(Pyrrolidin-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)phenol: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
4-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-6-7(3-4-10(8)16)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m0/s1 |
Clé InChI |
QTYMVTFNEGBKAU-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)C(F)(F)F |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


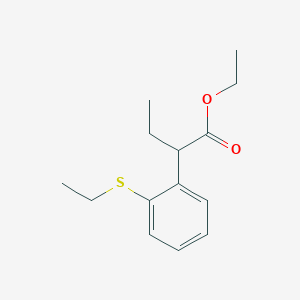
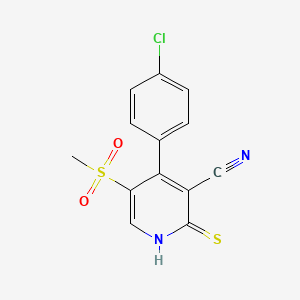
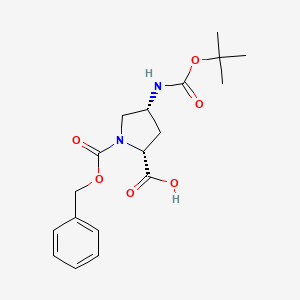
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
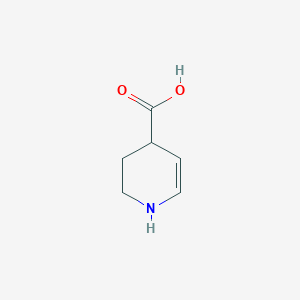
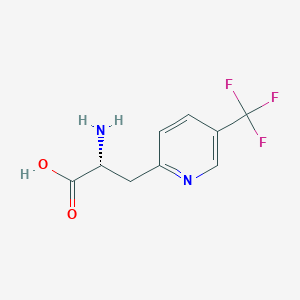
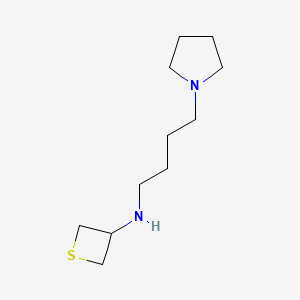
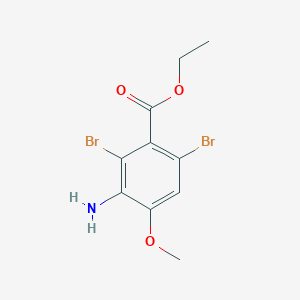
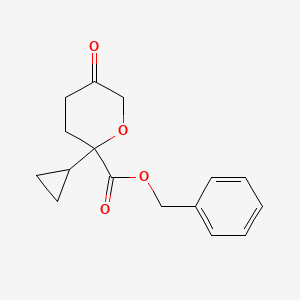
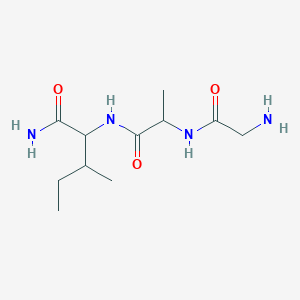
![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
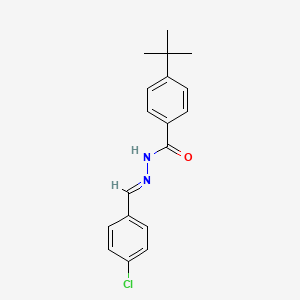
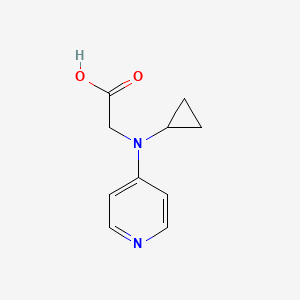
![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
